

Spectroscopic Profile of 5-Chloro-2-nitrobenzonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-nitrobenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Chloro-2-nitrobenzonitrile** (CAS No: 34662-31-2). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this important synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Chloro-2-nitrobenzonitrile**. This data is compiled from various spectroscopic databases and serves as a reference for its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.85	d	8.8	1H	H-3
7.78	dd	8.8, 2.4	1H	H-4
8.15	d	2.4	1H	H-6

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
115.8	C-CN
118.9	C-1
127.9	C-6
133.4	C-4
134.1	C-3
140.2	C-5
147.2	C-2

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2235	Strong, Sharp	C≡N (nitrile) stretch
1580, 1470	Medium-Strong	Aromatic C=C stretch
1525	Strong	Asymmetric NO ₂ stretch
1350	Strong	Symmetric NO ₂ stretch
840	Strong	C-Cl stretch
820	Strong	Out-of-plane C-H bend

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
182	100	[M] ⁺ (Molecular Ion)
184	33	[M+2] ⁺ (Isotope peak due to ³⁷ Cl)
152	~40	[M - NO] ⁺
136	~25	[M - NO ₂] ⁺
126	~30	[M - NO - CN] ⁺
101	~20	[C ₆ H ₃ Cl] ⁺
75	~15	[C ₅ H ₃ Cl] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds like

5-Chloro-2-nitrobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **5-Chloro-2-nitrobenzonitrile** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

^1H NMR Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through shimming.
- A standard single-pulse experiment is performed to acquire the ^1H NMR spectrum.
- Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Acquisition:

- Following ^1H NMR, the spectrometer is tuned to the ^{13}C frequency.
- A proton-decoupled pulse sequence is used to acquire the spectrum, resulting in singlets for each unique carbon atom.
- A larger number of scans are typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data processing is similar to ^1H NMR, with chemical shifts referenced to the solvent signal (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of **5-Chloro-2-nitrobenzonitrile** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Acquisition:

- A background spectrum of the empty sample holder is recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

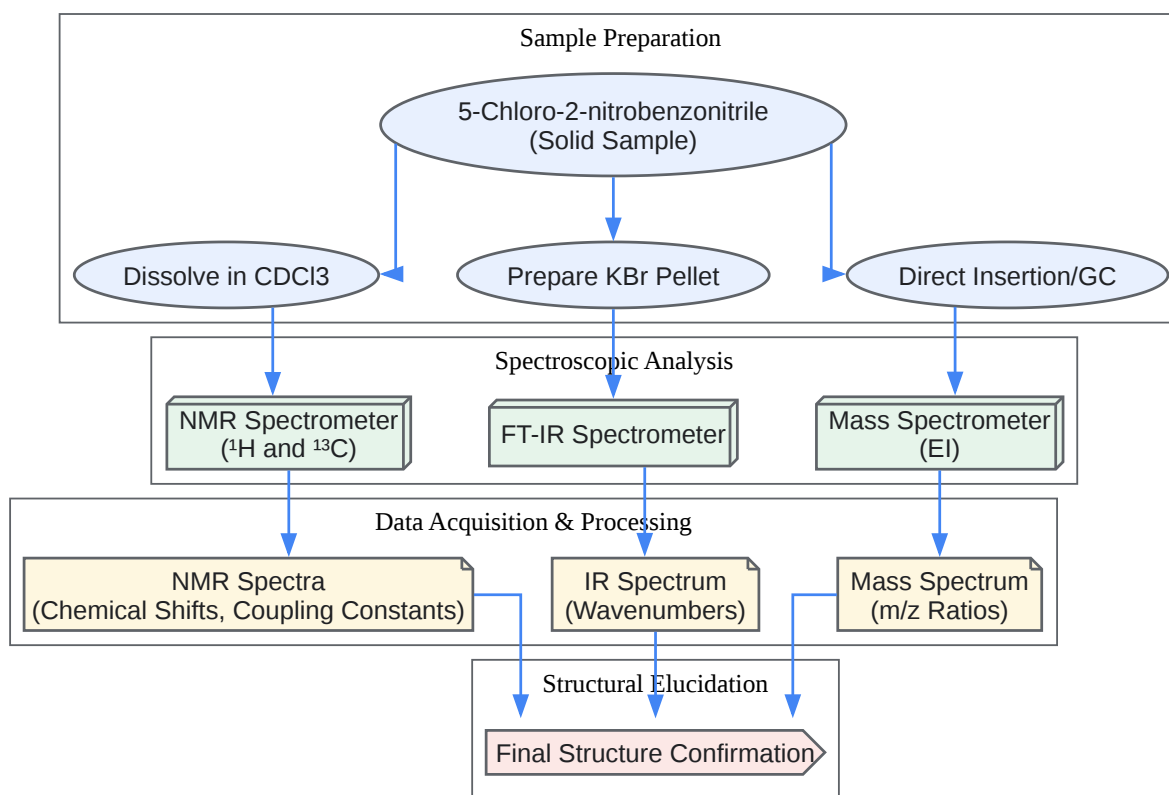
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight) is used.

Acquisition:

- In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **5-Chloro-2-nitrobenzonitrile**.



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Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-nitrobenzonitrile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b146362#spectroscopic-data-of-5-chloro-2-nitrobenzonitrile-nmr-ir-mass-spec>]

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